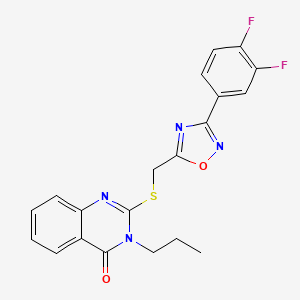

2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

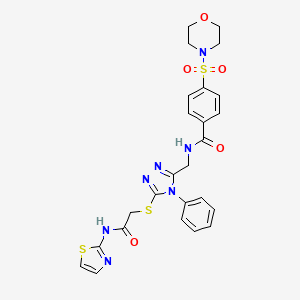

The compound contains several functional groups including a quinazolinone, an oxadiazole, and a difluorophenyl group. Quinazolinones are a class of compounds that have been found to exhibit a wide range of biological activities . Oxadiazoles are another class of heterocyclic compounds that have been studied for their potential biological activities . The presence of a difluorophenyl group could potentially enhance the biological activity of the compound .

Synthesis Analysis

While the specific synthesis of this compound is not available, it might involve several steps including the formation of the quinazolinone and oxadiazole rings, followed by the introduction of the difluorophenyl group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone and oxadiazole rings, along with the difluorophenyl group. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the difluorophenyl group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : This compound belongs to a broader class of compounds synthesized through multi-step procedures, involving reactions like cyclization with different aromatic acids, aromatic aldehydes, and carbon disulfide to produce novel derivatives. These synthesis techniques are crucial for creating compounds with potential biological activities, including analgesic and anti-inflammatory properties (Dewangan et al., 2016)1.

Characterization and Thermo-physical Properties : The thermo-physical properties of derivatives in various solvents have been systematically characterized, including studies on density, viscosity, ultrasonic sound velocity, and other thermodynamic parameters. These studies help understand the solute-solvent interactions and the impact of structural modifications on these interactions (Godhani et al., 2013)2.

Biological Activities

Analgesic and Anti-inflammatory Activities : Specific derivatives have shown potent analgesic and anti-inflammatory activities in animal studies. This indicates the potential therapeutic applications of these compounds in managing pain and inflammation (Dewangan et al., 2016)1.

Cytotoxic Activities : Some derivatives exhibit remarkable cytotoxic activities against cancer cell lines, suggesting their potential use in cancer therapy. The alteration of substituents on the quinazolinone ring has been found to influence the cytotoxic activity, highlighting the importance of structural modifications in enhancing therapeutic effects (Hassanzadeh et al., 2019)3.

Antimicrobial Activities : The synthesis of novel derivatives and their screening for antimicrobial activities have been a significant area of research. Some compounds have demonstrated good or moderate activities against various microorganisms, pointing to their potential as antimicrobial agents (Bektaş et al., 2007)4.

Molecular Docking Studies

- Molecular Docking : Molecular docking studies have been conducted to predict the binding modes and affinities of these compounds toward specific biological targets, such as bacterial DNA gyrase. This computational approach helps in the rational design of compounds with enhanced antibacterial properties (Desai et al., 2021)5.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O2S/c1-2-9-26-19(27)13-5-3-4-6-16(13)23-20(26)29-11-17-24-18(25-28-17)12-7-8-14(21)15(22)10-12/h3-8,10H,2,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJBZHOKPLRYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2631075.png)

![11-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2631077.png)

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2631080.png)

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631082.png)

![Tert-butyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2631086.png)

![4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2631087.png)

![spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride](/img/structure/B2631089.png)

![1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-(thiophen-2-yl)urea](/img/structure/B2631091.png)